Technical Documentation Center

3-(Piperidin-1-yl)butan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Piperidin-1-yl)butan-2-ol
  • CAS: 1088238-06-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its presence often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. The target molecule, 3-(piperidin-1-yl)butan-2-ol, is a β-amino alcohol, a class of compounds known for their diverse pharmacological activities. The synthesis of such molecules is a key focus in the development of new therapeutic agents. This guide serves as a practical resource for chemists in the pharmaceutical and allied industries, offering a detailed exploration of viable synthetic routes to this promising compound.

Synthetic Strategies

Two principal and highly convergent synthetic routes are proposed for the preparation of 3-(piperidin-1-yl)butan-2-ol. The selection of a particular route may be guided by factors such as the availability of starting materials, desired scale of synthesis, and stereochemical considerations.

Strategy 1: Nucleophilic Ring-Opening of 1,2-Epoxybutane with Piperidine

This approach represents a direct and atom-economical method for the construction of the target β-amino alcohol. The reaction proceeds via a nucleophilic attack of the secondary amine (piperidine) on one of the electrophilic carbons of the epoxide ring.

Mechanistic Rationale

The ring-opening of epoxides by amines is a well-established SN2 reaction.[1] Under neutral or basic conditions, the nucleophilic nitrogen of piperidine will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of 1,2-epoxybutane, this is the terminal methylene carbon (C1). This regioselectivity is governed by steric hindrance, directing the nucleophile to the more accessible site.[2] The reaction results in the formation of a β-amino alcohol with a defined regiochemistry.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 1,2-Epoxybutane 1,2-Epoxybutane Nucleophilic_Attack Nucleophilic Attack (SN2) 1,2-Epoxybutane->Nucleophilic_Attack Piperidine Piperidine Piperidine->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Intermediate Zwitterion 3-(Piperidin-1-yl)butan-2-ol 3-(Piperidin-1-yl)butan-2-ol Proton_Transfer->3-(Piperidin-1-yl)butan-2-ol

Caption: Workflow for the synthesis of 3-(Piperidin-1-yl)butan-2-ol via epoxide ring-opening.

Detailed Experimental Protocol

This protocol is based on established procedures for the aminolysis of epoxides.[3]

Materials and Equipment:

  • 1,2-Epoxybutane

  • Piperidine

  • Ethanol (or other suitable protic solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidine (1.0 equivalent) in ethanol (5-10 mL per gram of piperidine).

  • Addition of Epoxide: To the stirred solution, add 1,2-epoxybutane (1.0-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with brine (saturated aqueous sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 3-(piperidin-1-yl)butan-2-ol can be purified by vacuum distillation or column chromatography on silica gel.

ReagentMolar Mass ( g/mol )EquivalentsAmount
1,2-Epoxybutane72.111.1(Calculated)
Piperidine85.151.0(As desired)
Ethanol--(Solvent)

Strategy 2: Reduction of 1-(Piperidin-1-yl)butan-2-one

This two-step approach involves the initial synthesis of the α-aminoketone, 1-(piperidin-1-yl)butan-2-one, followed by its reduction to the target amino alcohol.

Synthesis of 1-(Piperidin-1-yl)butan-2-one

The ketone precursor can be synthesized via a nucleophilic substitution reaction between a suitable 4-halobutan-2-one and piperidine. 4-Chloro-2-butanone is a common and commercially available starting material for this transformation.[4]

G cluster_reactants Reactants cluster_product Product 4-Chloro-2-butanone 4-Chloro-2-butanone 1-(Piperidin-1-yl)butan-2-one 1-(Piperidin-1-yl)butan-2-one 4-Chloro-2-butanone->1-(Piperidin-1-yl)butan-2-one Piperidine Piperidine Piperidine->1-(Piperidin-1-yl)butan-2-one Nucleophilic Substitution Base Base (e.g., K2CO3) Base->1-(Piperidin-1-yl)butan-2-one Acid Scavenger

Caption: Synthesis of the ketone intermediate, 1-(piperidin-1-yl)butan-2-one.

Reduction of the Ketone

The reduction of the carbonyl group in 1-(piperidin-1-yl)butan-2-one can be achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this transformation, offering operational simplicity and safety.[5] More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed.

Mechanistic Rationale

The reduction of a ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the work-up to yield the secondary alcohol.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product 1-(Piperidin-1-yl)butan-2-one 1-(Piperidin-1-yl)butan-2-one Hydride_Attack Hydride Attack 1-(Piperidin-1-yl)butan-2-one->Hydride_Attack NaBH4 Sodium Borohydride (NaBH4) NaBH4->Hydride_Attack Solvent Solvent (e.g., Methanol) Solvent->Hydride_Attack Protonation Protonation (Work-up) Hydride_Attack->Protonation Alkoxide Intermediate 3-(Piperidin-1-yl)butan-2-ol 3-(Piperidin-1-yl)butan-2-ol Protonation->3-(Piperidin-1-yl)butan-2-ol

Caption: Reduction of the ketone intermediate to the final product.

Detailed Experimental Protocol

This two-part protocol is based on standard procedures for α-amination of ketones and subsequent reduction.

Part A: Synthesis of 1-(Piperidin-1-yl)butan-2-one [4]

  • Reaction Setup: In a round-bottom flask, suspend potassium carbonate (1.5 equivalents) in acetonitrile (5-10 mL per gram of piperidine). Add piperidine (1.0 equivalent).

  • Addition of Haloketone: To the stirred suspension, add 4-chloro-2-butanone (1.05 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by vacuum distillation.

Part B: Reduction to 3-(Piperidin-1-yl)butan-2-ol [5]

  • Reaction Setup: Dissolve the crude 1-(piperidin-1-yl)butan-2-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.0-1.5 equivalents) portion-wise to the cooled, stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid until the effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: Purify the product by vacuum distillation or column chromatography.

ReagentMolar Mass ( g/mol )EquivalentsAmount
Part A
4-Chloro-2-butanone106.551.05(Calculated)
Piperidine85.151.0(As desired)
Potassium Carbonate138.211.5(Calculated)
Acetonitrile--(Solvent)
Part B
1-(Piperidin-1-yl)butan-2-one155.241.0(From Part A)
Sodium Borohydride37.831.2(Calculated)
Methanol--(Solvent)

Characterization

While specific, published spectral data for 3-(piperidin-1-yl)butan-2-ol are not available, the following are the expected characteristic signals based on its structure and data from analogous compounds.

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aliphatic Protons: A complex multiplet pattern is expected in the region of δ 0.9-1.8 ppm, corresponding to the ethyl group's methyl protons, the piperidine ring's methylene protons, and the methine proton of the butanol chain.

  • Piperidine Protons (adjacent to N): A multiplet is expected around δ 2.2-2.8 ppm for the methylene protons of the piperidine ring adjacent to the nitrogen atom.

  • Methylene Protons (adjacent to N): A multiplet corresponding to the CH2 group attached to the piperidine nitrogen should appear in the δ 2.2-2.8 ppm range.

  • Methine Proton (bearing OH): A multiplet for the CH-OH proton is anticipated around δ 3.5-4.0 ppm.

  • Hydroxyl Proton: A broad singlet for the OH proton, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 2.0-5.0 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Alkyl Carbons: Signals for the ethyl group's methyl and methylene carbons, and the piperidine ring carbons are expected in the aliphatic region (δ 10-60 ppm).

  • Piperidine Carbons (adjacent to N): The carbons of the piperidine ring adjacent to the nitrogen will likely appear in the δ 50-60 ppm range.

  • Methylene Carbon (adjacent to N): The CH2 carbon attached to the piperidine nitrogen is expected around δ 60-70 ppm.

  • Methine Carbon (bearing OH): The carbon atom bearing the hydroxyl group (CH-OH) is expected to resonate in the δ 65-75 ppm region.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm-1, characteristic of an alcohol O-H group.

  • C-H Stretch: Sharp peaks in the 2850-3000 cm-1 region corresponding to aliphatic C-H bonds.

  • C-O Stretch: A distinct absorption band in the 1050-1150 cm-1 range, indicative of a secondary alcohol C-O bond.

MS (Mass Spectrometry):

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (C9H19NO = 157.26 g/mol ) may be observed.

  • Fragmentation Pattern: Common fragmentation would involve the loss of an ethyl group, a water molecule, and fragmentation of the piperidine ring. A prominent fragment is often observed corresponding to the piperidinomethyl cation.

Conclusion

This in-depth technical guide has outlined two robust and scientifically sound strategies for the synthesis of 3-(piperidin-1-yl)butan-2-ol. Both the nucleophilic ring-opening of 1,2-epoxybutane and the reduction of 1-(piperidin-1-yl)butan-2-one offer viable pathways to the target molecule. The provided detailed protocols, based on well-established organic transformations, are designed to be readily adaptable by researchers in a laboratory setting. While direct experimental and spectral data for the title compound are not currently available in the public domain, the expected characterization data provided herein will serve as a valuable reference for the analysis and confirmation of the synthesized product. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical steps necessary to access this and structurally related amino alcohols for further investigation.

References

  • Leont'yeva, M.E., Demidova, Y.V., Demidov, P.A., & Dronov, S.V. (2025). Piperazine alkoxylation by 1,2-epoxypropane and 1,2-epoxybutane. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim. Khim. Tekhnol.], 68(10), 103-108.
  • Bermejo Gómez, A., Ahlsten, N., Platero-Prats, A. E., & Martín-Matute, B. (2014).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7). Chemistry LibreTexts. Retrieved from [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 61B(4), 463-469.
  • CN103553890A - Synthesis method of 4-chloro-2-butanone. (2014). Google Patents.
  • CN106966912A - (R) preparation method of 3 amino butanols. (2017). Google Patents.
  • Azizi, N., & Saidi, M. R. (2005).
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(1), 13.
  • Structure elucidation and complete assignment of H and C NMR data of Piperine. (2016). Chemistry & Chemical Technology, 10(4), 427-433.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2019). Archiv der Pharmazie, 352(11-12), e1900128.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (2024, October 11). YouTube. Retrieved from [Link]

  • Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. (n.d.). Scribd. Retrieved from [Link]

  • PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All institute (M4ALL). Retrieved from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry, 6(2).
  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (2000). Tetrahedron: Asymmetry, 11(18), 3713-3724.
  • C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Isolation of 1,2-epoxybutane-3-ol and 2,3-epoxybutane-1-ol from post-reaction mixtures. (2010). Polish Journal of Chemical Technology, 12(2), 29-32.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-197.
  • Analysis of the epoxy polymerization process with piperidine as the initiator. (2006). Journal of Applied Polymer Science, 100(6), 5066-5086.
  • CN107805205B - Preparation method of (R) -3-aminobutanol. (2020). Google Patents.
  • Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. (2016). Turkish Journal of Chemistry, 40, 70-80.
  • 3-Aminobutan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved from [Link]

Sources

Exploratory

"3-(Piperidin-1-yl)butan-2-ol chemical properties"

An In-depth Technical Guide to the Chemical Properties of 3-(Piperidin-1-yl)butan-2-ol Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry and drug development, the strategic comb...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-(Piperidin-1-yl)butan-2-ol

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic combination of certain structural motifs can yield molecules with significant therapeutic potential. 3-(Piperidin-1-yl)butan-2-ol is one such molecule, embodying two key pharmacophores: the β-amino alcohol and the piperidine ring. The β-amino alcohol framework is a cornerstone of numerous biologically active compounds, including widely used β-blockers and chiral auxiliaries in asymmetric synthesis.[1][2] Simultaneously, the piperidine ring is recognized as a "privileged scaffold," a structural motif frequently found in clinically approved drugs targeting a vast array of diseases, from central nervous system (CNS) disorders to cancer.[3] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and facilitate strong interactions with biological targets.[3]

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core chemical properties of 3-(Piperidin-1-yl)butan-2-ol. Moving beyond a simple data sheet, this document offers insights into its synthesis, spectroscopic signature, and inherent chemical reactivity. By understanding these fundamental characteristics, researchers can better leverage this molecule as a versatile building block for the synthesis of novel chemical entities and potential therapeutic agents.

Molecular Structure and Physicochemical Profile

The foundational step in characterizing any chemical entity is to define its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.

IUPAC Name: 3-(Piperidin-1-yl)butan-2-ol Molecular Formula: C₉H₁₉NO Synonyms: While less common, this molecule is structurally related to 1-(Piperidin-1-yl)butan-2-ol, which has a PubChem CID of 13149219.[4] For clarity, this guide will focus on the 3-piperidyl isomer.

Diagram 1: 2D Chemical Structure of 3-(Piperidin-1-yl)butan-2-ol

Caption: 2D representation of 3-(Piperidin-1-yl)butan-2-ol.

The molecule's properties are largely dictated by the interplay between the hydrophilic alcohol and amine groups and the lipophilic alkyl backbone and piperidine ring. General amino alcohols are noted for their high water solubility and elevated boiling points due to intermolecular hydrogen bonding, and this compound is expected to follow that trend.[5][6]

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Weight 157.25 g/mol PubChem[4]
XLogP3-AA (Lipophilicity) 1.1 - 1.4 PubChem[4][7]
Hydrogen Bond Donor Count 1 (from -OH) PubChem[4]
Hydrogen Bond Acceptor Count 2 (from N and O) PubChem[4][7]
Rotatable Bond Count 3 PubChem[4]

| Topological Polar Surface Area | 23.5 Ų | PubChem[4] |

Note: Data is based on computed values for the isomeric 1-(Piperidin-1-yl)butan-2-ol and related structures, as direct experimental data for the title compound is sparse.

The XLogP3 value suggests a balanced lipophilicity, a desirable trait for drug candidates, potentially allowing for sufficient aqueous solubility for formulation while retaining the ability to cross cellular membranes. The presence of both hydrogen bond donors and acceptors facilitates interactions with biological macromolecules.

Synthesis Methodologies: Constructing the Core

While a specific, published synthesis for 3-(Piperidin-1-yl)butan-2-ol is not prominently documented, its structure as a β-amino alcohol points toward several robust and well-established synthetic strategies. The choice of pathway often depends on the availability of starting materials and the desired stereochemical outcome.

Method A: Reduction of a β-Amino Ketone (Preferred Route)

This is arguably the most direct approach, starting from the corresponding ketone, 3-(piperidin-1-yl)butan-2-one. The reduction of a ketone to a secondary alcohol is a fundamental and high-yielding transformation in organic chemistry.

Diagram 2: Synthesis via Ketone Reduction

G Start 3-(Piperidin-1-yl)butan-2-one Product 3-(Piperidin-1-yl)butan-2-ol Start->Product Reduction Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagent->Product Solvent Solvent (e.g., Methanol, Ethanol, THF) Solvent->Product

Caption: Workflow for the synthesis of 3-(Piperidin-1-yl)butan-2-ol.

Causality in Experimental Design: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is preferred for its operational simplicity and safety. It is selective for ketones and aldehydes and can be used in protic solvents like methanol or ethanol, which are excellent for dissolving the likely polar starting material and product. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective but require anhydrous conditions (using solvents like THF or diethyl ether) and a more cautious workup procedure. For a simple ketone reduction, NaBH₄ provides the optimal balance of reactivity and safety.

Detailed Experimental Protocol (Method A)
  • Dissolution: Dissolve 3-(piperidin-1-yl)butan-2-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C. This is crucial to moderate the exothermic reaction and minimize potential side reactions.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The excess reductant ensures the complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully re-cool the flask to 0 °C and slowly add acetone to quench the excess NaBH₄. This is followed by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is neutral to slightly acidic (pH ~6-7).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the aqueous layer three times with dichloromethane or ethyl acetate. The choice of organic solvent depends on the product's polarity.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to obtain the pure 3-(Piperidin-1-yl)butan-2-ol.

Method B: Nucleophilic Ring-Opening of an Epoxide

Another classic approach to β-amino alcohols involves the aminolysis of epoxides.[1] In this case, reacting 2,3-epoxybutane with piperidine would yield the target molecule.

Mechanistic Insight: This reaction proceeds via an Sₙ2 mechanism. Piperidine, acting as a nucleophile, attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. For an unsymmetrical epoxide like 2,3-epoxybutane, the reaction with a neutral amine typically results in the nucleophile attacking the least sterically hindered carbon, a key consideration for regioselectivity.[1]

Spectroscopic Analysis: The Molecular Fingerprint

Characterization of a synthesized compound relies on a suite of spectroscopic techniques. Based on the structure of 3-(Piperidin-1-yl)butan-2-ol and data from analogous structures like butan-2-ol, we can predict its spectral signature.[8][9][10][11]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR -OH: Broad singlet, ~1.5-4.0 ppm (position is concentration and solvent dependent). -CH(OH): Multiplet, ~3.6-3.9 ppm. -CH(N): Multiplet, ~2.8-3.2 ppm. Piperidine α-CH₂: Multiplets, ~2.4-2.8 ppm. Piperidine β,γ-CH₂: Multiplets, ~1.4-1.7 ppm. -CH₃ (on butanol chain): Two distinct doublets, ~0.9-1.2 ppm.
¹³C NMR -C(OH): ~65-75 ppm. -C(N): ~55-65 ppm. Piperidine α-C: ~50-55 ppm. Piperidine β,γ-C: ~24-28 ppm. -CH₃ Carbons: ~10-25 ppm.
IR (Infrared) O-H Stretch: Very broad, strong band at ~3200-3600 cm⁻¹.[11] C-H Stretch (sp³): Strong, sharp bands at ~2850-2960 cm⁻¹.[11] C-O Stretch: Strong band at ~1050-1150 cm⁻¹.[11] C-N Stretch: Medium band at ~1000-1250 cm⁻¹.

| MS (Mass Spec) | Molecular Ion (M⁺): Peak at m/z = 157. Key Fragments: α-cleavage next to nitrogen is characteristic for amines, leading to a strong peak at m/z = 98 (loss of C₄H₉O radical). α-cleavage next to the oxygen can lead to loss of an ethyl group (m/z = 128) or a propyl-piperidine fragment. Loss of water (M-18) from the molecular ion is also expected for alcohols.[8][12] |

Expert Rationale: In the ¹H NMR spectrum, the protons on carbons directly attached to the electronegative oxygen and nitrogen atoms (the methine protons) are shifted furthest downfield. The broadness of the hydroxyl (-OH) proton signal is a classic diagnostic feature, resulting from hydrogen bonding and chemical exchange.[9] In mass spectrometry, the nitrogen atom directs fragmentation. The most stable carbocation is typically formed by cleavage of the C-C bond alpha to the nitrogen atom, making the fragment containing the piperidine ring (m/z 98) a likely base peak.[12]

Chemical Reactivity and Potential Applications

3-(Piperidin-1-yl)butan-2-ol possesses two reactive centers: the secondary alcohol and the tertiary amine. This dual functionality makes it a versatile intermediate.

  • Alcohol Reactivity: The hydroxyl group can undergo standard alcohol reactions such as oxidation (to form the corresponding ketone), esterification with carboxylic acids or acyl chlorides, and etherification (e.g., Williamson ether synthesis).

  • Amine Reactivity: The tertiary amine is basic and will readily form salts upon treatment with acids. This is often used to improve the crystallinity and aqueous solubility of amine-containing compounds. The nitrogen lone pair also makes it nucleophilic, though reactions at this center are less common for a tertiary amine.

Field-Proven Insights: The true value of this molecule lies in its potential as a precursor in drug discovery. The piperidine motif is a key component in numerous pharmaceuticals, including agents for pain management, antipsychotics, and antihistamines.[13][14] By using 3-(Piperidin-1-yl)butan-2-ol as a starting point, medicinal chemists can introduce additional complexity and functionality, for example, by esterifying the alcohol with a pharmacologically active carboxylic acid or using it in further coupling reactions to build larger, more intricate molecules. Its structure is analogous to intermediates used in the synthesis of important pharmaceuticals, highlighting its relevance in the field.[13][15]

Conclusion

3-(Piperidin-1-yl)butan-2-ol is a structurally significant molecule that combines the key features of a β-amino alcohol with the privileged piperidine scaffold. Its physicochemical properties suggest a favorable profile for biological applications, with balanced lipophilicity and hydrogen bonding capabilities. While specific synthetic procedures are not widely published, it is readily accessible through standard, reliable organic transformations such as the reduction of the corresponding β-amino ketone. Its predicted spectroscopic signature provides a clear fingerprint for its identification and characterization. The dual reactivity of its alcohol and amine functional groups, coupled with the proven importance of its core motifs in medicinal chemistry, establishes 3-(Piperidin-1-yl)butan-2-ol as a valuable and versatile building block for the development of novel compounds and potential drug candidates.

References

  • DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
  • PubChem. (n.d.). 1-(Piperidin-1-YL)butan-2-OL. National Center for Biotechnology Information.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol.
  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.
  • Alfa Chemistry. (n.d.). Amino Alcohols.
  • Google Patents. (2021). CN111170990B - Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative.
  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation).
  • ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • ACS Publications. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols. Organic Letters.
  • Benchchem. (n.d.). 4-(Piperidin-1-yl)butan-2-one.
  • Wikipedia. (n.d.). Alkanolamine.
  • PubChem. (n.d.). 4-(Piperidin-2-yl)butan-1-ol. National Center for Biotechnology Information.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum.
  • Symbiosis Online Publishing. (2017). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
  • Chemistry LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups.
  • Vulcanchem. (n.d.). 4-(1-Piperidinyl)-2-butanol.
  • Filo. (2025). The mass spectrum of 3-butyn-2-ol shows a large peak at m/z=55.
  • Symbiosis Online Publishing. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • ChemicalBook. (n.d.). 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol.
  • ACS Publications. (n.d.). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews.

Sources

Foundational

A Technical Guide to the Structural Elucidation of 3-(Piperidin-1-yl)butan-2-ol: A Methodological Framework

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Und...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Understanding the precise three-dimensional arrangement of atoms in piperidine-containing molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. This guide provides a comprehensive, in-depth technical framework for determining the crystal structure of 3-(Piperidin-1-yl)butan-2-ol, a representative small molecule incorporating this vital heterocyclic motif. While a published crystal structure for this specific compound is not available in open-access crystallographic databases as of the time of this writing, this document outlines the complete experimental and computational workflow required to achieve this goal. We will detail the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) data acquisition, structure solution, and interpretation, providing field-proven insights and actionable protocols for researchers in the pharmaceutical sciences.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a privileged structure in drug discovery, appearing in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a well-defined spatial orientation for optimal receptor binding.[4] Molecules like 3-(Piperidin-1-yl)butan-2-ol, while simple in structure, are valuable building blocks and model systems. Determining the crystal structure of such a compound provides unambiguous information on:

  • Conformational Analysis: The preferred conformation of the piperidine ring (e.g., chair, boat) and the orientation of its substituents.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing and can influence physical properties like melting point and solubility.

This structural data is the bedrock upon which a deeper understanding of the molecule's physicochemical and biological behavior is built.

Synthesis and High-Purity Sample Preparation

The prerequisite for any successful crystallographic study is the availability of a highly pure, crystalline material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 3-(Piperidin-1-yl)butan-2-ol is via the nucleophilic ring-opening of an epoxide with piperidine.

G cluster_0 Synthetic Pathway start 1,2-Epoxybutane + Piperidine reagents Solvent (e.g., Ethanol) Heat (Reflux) start->reagents product 3-(Piperidin-1-yl)butan-2-ol reagents->product

Caption: Synthetic route to 3-(Piperidin-1-yl)butan-2-ol.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-epoxybutane (1.0 eq.) in absolute ethanol.

  • Nucleophilic Addition: Add piperidine (1.1 eq.) to the solution. The slight excess of the amine ensures the complete consumption of the epoxide.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with brine to remove any residual salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the resulting oil by column chromatography on silica gel to yield the pure 3-(Piperidin-1-yl)butan-2-ol. The purity should be >99% as determined by GC-MS and NMR spectroscopy before proceeding to crystallization.

Generation of X-Ray Quality Single Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on controlling the rate of nucleation and crystal growth from a supersaturated solution.

Causality in Solvent Selection

The choice of solvent is critical. A good solvent system is one in which the compound is moderately soluble.

  • High Solubility: Leads to rapid precipitation and the formation of microcrystalline powder.

  • Low Solubility: The solution may never reach the supersaturation required for nucleation.

A common strategy is to use a binary solvent system: a "good" solvent in which the compound is soluble, and a "poor" solvent (precipitant) in which it is insoluble but miscible with the good solvent.

Crystallization Protocols

Protocol A: Slow Evaporation

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm and pierce it with a needle 1-2 times. The size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

Protocol B: Liquid-Vapor Diffusion

  • Dissolve the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this small vial inside a larger, sealed jar that contains a reservoir of a "poor," more volatile solvent (e.g., pentane or diethyl ether).

  • The vapor from the poor solvent will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[5][6][7] It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][8]

The SCXRD Experimental Workflow

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces constructive interference at specific angles, governed by Bragg's Law.

G cluster_0 SCXRD Workflow A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (X-ray Source -> Crystal -> Detector) B->C D Data Reduction & Integration C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Final Report (CIF) F->G

Caption: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion of the atoms. A modern diffractometer (e.g., equipped with a Nonius KappaCCD or similar) using Mo Kα radiation (λ = 0.71073 Å) collects a series of diffraction images as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

  • Structure Solution: Programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using programs like SHELXL. This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best fit between the calculated and observed diffraction patterns.

Interpreting the Crystallographic Data

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. As a proxy, we can examine the published data for a related compound, 1-(piperidin-1-yl)butane-1,3-dione , to understand the type of information that would be obtained for 3-(Piperidin-1-yl)butan-2-ol.[9][10]

Example Crystallographic Data Table
Parameter1-(piperidin-1-yl)butane-1,3-dione[9]Expected for 3-(Piperidin-1-yl)butan-2-ol
Chemical Formula C₉H₁₅NO₂C₉H₁₉NO
Formula Weight 169.22157.26
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 5.4455 (1)To be determined
b (Å) 9.1901 (2)To be determined
c (Å) 17.8837 (4)To be determined
β (˚) 94.506 (1)To be determined
Volume (ų) 892.22 (3)To be determined
Z 4To be determined
Temperature (K) 133Typically 100-150 K
R-factor (R1) 0.040< 0.05 for a good quality structure
wR2 0.107< 0.15 for a good quality structure

This table presents published data for a structurally related compound to illustrate the expected output of a crystallographic analysis.

Structural Insights

For 3-(Piperidin-1-yl)butan-2-ol, the key structural features to analyze would be:

  • Piperidine Ring Conformation: It is expected to adopt a stable chair conformation, as is typical for piperidine rings.[9][10]

  • Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atom of the piperidine ring is a potential acceptor. The analysis will reveal if the molecule forms intermolecular hydrogen bonds, which would significantly influence its crystal packing and physical properties.

  • Chirality: The molecule contains chiral centers. Crystallization could result in a racemic mixture or spontaneous resolution. The crystallographic data will unambiguously determine the relative and absolute stereochemistry within a single crystal.

Conclusion: From Structure to Function

Determining the crystal structure of 3-(Piperidin-1-yl)butan-2-ol provides the definitive, high-resolution map of its molecular architecture. For drug development professionals, this information is invaluable. It enables computational modeling of its interactions with biological targets, provides a basis for understanding its SAR, and informs strategies for modifying the structure to enhance potency, selectivity, or pharmacokinetic properties. The methodologies outlined in this guide provide a robust and validated pathway for obtaining this critical data, transforming a chemical formula into a functional, three-dimensional reality.

References

  • Schwierz, B., Gjikaj, M., & Pritzkow, H. (2015). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43. [Link]

  • Schwierz, B., Gjikaj, M., & Pritzkow, H. (2014). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1297. [Link]

  • PubChem. (n.d.). 1-(Piperidin-1-YL)butan-2-OL. National Center for Biotechnology Information. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Infinity Scientific. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • Schwierz, B., Gjikaj, M., & Pritzkow, H. (2015). Crystal structure of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o109. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. National Center for Biotechnology Information. [Link]

  • Technical Science and Innovation. (2021). synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. [Link]

  • Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Exploratory

A Theoretical Chemist's Guide to the Conformational Landscape of 3-(Piperidin-1-yl)butan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of pha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of pharmacology and materials science. 3-(Piperidin-1-yl)butan-2-ol, a vicinal amino alcohol, presents a fascinating case study in conformational complexity due to its multiple rotatable bonds, stereocenters, and the potential for strong intramolecular interactions. This guide provides a comprehensive framework for the theoretical investigation of its conformational preferences. We eschew a simple recitation of data, instead offering a senior application scientist's perspective on the strategic choices and theoretical underpinnings required for a robust computational analysis. This document details the critical interplay of stereoisomerism, the conformational flexibility of the piperidine and butane moieties, and the governing role of intramolecular hydrogen bonding. A detailed, self-validating computational workflow is presented, designed to furnish researchers with a reliable protocol for exploring the potential energy surface of this molecule and its analogs, thereby enabling a deeper understanding of its structure-activity relationships.

Introduction: The Significance of Molecular Shape

In drug development, the precise three-dimensional arrangement of a molecule—its conformation—is paramount. It dictates how a ligand fits into the binding pocket of a protein, influences its pharmacokinetic properties, and ultimately determines its efficacy and selectivity. 3-(Piperidin-1-yl)butan-2-ol is a structurally rich molecule containing a chiral butanol backbone and a bulky, basic piperidine ring. The proximity of the hydroxyl group (a hydrogen bond donor) and the piperidine nitrogen (a hydrogen bond acceptor) suggests that its conformational landscape is not random but is likely dominated by specific, stabilized arrangements.

Amino alcohols are known to form strong intramolecular hydrogen bonds (IHBs), which can significantly stabilize folded conformations over extended ones.[1][2][3] The strength and prevalence of these bonds are governed by a delicate balance of electrostatic interactions, steric hindrance, and the basicity of the nitrogen center.[4][5] Understanding these preferred conformations is the first step toward predicting the molecule's biological activity and designing more potent derivatives. This guide provides the theoretical and practical framework for achieving that understanding through state-of-the-art computational chemistry.

The Foundation: Stereoisomerism

A rigorous conformational analysis must begin with a clear understanding of the molecule's stereochemistry. 3-(Piperidin-1-yl)butan-2-ol possesses two chiral centers at positions C2 and C3 of the butane chain. This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers.

  • Erythro Diastereomers: (2R, 3S)- and (2S, 3R)-isomers

  • Threo Diastereomers: (2R, 3R)- and (2S, 3S)-isomers

It is critical to recognize that diastereomers have different physical properties and, consequently, different conformational energy landscapes. The relative orientation of the methyl, hydroxyl, and piperidinyl groups in the erythro vs. threo forms will profoundly impact steric clashes and the feasibility of forming an optimal intramolecular hydrogen bond. Therefore, a complete theoretical study must analyze at least one representative of each diastereomeric pair (e.g., the (2R, 3S) and (2R, 3R) isomers).

G cluster_0 Stereoisomers of 3-(Piperidin-1-yl)butan-2-ol Molecule Molecule Erythro Pair Erythro Pair Threo Pair Threo Pair (2R, 3S) (2R, 3S) Erythro Pair->(2R, 3S) (2S, 3R) (2S, 3R) Erythro Pair->(2S, 3R) (2R, 3R) (2R, 3R) Threo Pair->(2R, 3R) (2S, 3S) (2S, 3S) Threo Pair->(2S, 3S)

Caption: The four stereoisomers arising from the two chiral centers.

The Computational Strategy: A Multi-Step Approach

To reliably map the potential energy surface (PES) of a flexible molecule, a hierarchical approach is necessary. We begin with computationally inexpensive methods to broadly survey the conformational space before refining the promising candidates with high-accuracy quantum mechanical calculations. This strategy balances computational cost with chemical accuracy.

G start 1. Initial 3D Structure (e.g., (2R,3R)-isomer) mm_search 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search filter 3. Filter & Cluster (Energy cutoff: ~10 kcal/mol) mm_search->filter dft_opt 4. DFT Geometry Optimization (e.g., ωB97X-D/def2-SVP) filter->dft_opt Unique low-energy conformers freq_calc 5. Vibrational Frequency Calculation (Confirm minima, get ΔG) dft_opt->freq_calc final_analysis 6. Analyze Results (Relative energies, H-bonds, dihedrals) freq_calc->final_analysis

Caption: A robust workflow for theoretical conformational analysis.

Rationale Behind the Workflow
  • Step 1 & 2: Broad Exploration with Molecular Mechanics (MM): The sheer number of possible conformations makes a direct quantum mechanics (QM) approach intractable. MM force fields provide a rapid, albeit approximate, energy evaluation.[6] This allows for an extensive search (either systematic rotation of bonds or stochastic methods) to identify all plausible low-energy regions of the PES.

  • Step 3: Filtering for Relevance: Not all MM-generated conformers are meaningful. Applying an energy cutoff (e.g., 10-15 kcal/mol above the global minimum) and clustering by geometry (RMSD) ensures that only a manageable set of unique, low-energy structures are passed to the more demanding QM stage.

  • Step 4 & 5: High-Accuracy Refinement with Density Functional Theory (DFT): DFT provides a much more accurate description of electron distribution, which is essential for correctly modeling non-covalent interactions like hydrogen bonds.

    • Choice of Functional/Basis Set: A functional like ωB97X-D is recommended as it includes empirical corrections for dispersion forces—a critical component of intramolecular interactions. A double-zeta basis set like def2-SVP offers a good balance of accuracy and speed for optimization, while a larger triple-zeta set (def2-TZVP ) can be used for final single-point energy calculations for even higher accuracy.

    • Solvation Effects: Performing calculations in both the gas phase and with an implicit solvent model (e.g., Polarizable Continuum Model, PCM) is crucial.[7] Solvation can stabilize more polar, extended conformers that might be disfavored in the gas phase, better reflecting the environment in a biological system.

    • Frequency Calculation: This step is non-negotiable for a trustworthy protocol. It confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (ΔG), which is more relevant for predicting room-temperature conformational populations than the raw electronic energy (ΔE).

Key Conformational Questions and Expected Findings

The analysis of the final, DFT-optimized structures should focus on several key geometric features that define the conformation.

Piperidine Ring Pucker

The piperidine ring itself is not planar and will adopt a stable chair conformation.[8] The butanol substituent can be positioned either axially or equatorially. The equatorial position is generally favored for bulky substituents to minimize 1,3-diaxial strain. The computational results should confirm this preference.

Butane Backbone Torsion

Rotation around the central C2-C3 bond is the primary source of conformational isomerism in the acyclic portion of the molecule. We can analyze this using Newman projections, similar to the classic analysis of butane.[9][10] The key conformers are defined by the dihedral angle between the C2-OH and C3-N bonds.

  • Anti Conformer (~180°): This conformation places the bulky hydroxyl and piperidinyl groups far apart, minimizing steric repulsion.

  • Gauche Conformers (~±60°): These conformations bring the hydroxyl and piperidinyl groups into close proximity.

The Decisive Role of Intramolecular Hydrogen Bonding (IHB)

While an anti conformation minimizes sterics, a gauche conformation is required for the formation of an intramolecular hydrogen bond between the C2-hydroxyl group and the piperidine nitrogen. This O-H···N interaction forms a stable pseudo-five-membered ring. Theoretical studies on similar amino alcohols consistently show that the energy stabilization from this IHB often outweighs the steric penalty of a gauche arrangement, making the H-bonded gauche conformer the global minimum.[3][11]

The analysis should therefore focus on identifying which stereoisomers (erythro or threo) can adopt a geometry that allows for a strong IHB, characterized by a short H···N distance (typically < 2.5 Å) and an O-H-N angle close to linear.

Data Presentation and Analysis

The quantitative results from the computational workflow should be summarized for clarity. A table is an effective way to compare the key properties of the most stable conformers.

Table 1: Hypothetical DFT Results for the (2R, 3R)-Isomer of 3-(Piperidin-1-yl)butan-2-ol

Conformer ID Description O-C2-C3-N Dihedral (°) Relative Gibbs Free Energy (ΔG, kcal/mol) H···N Distance (Å)
Conf-1 Gauche, H-Bonded -65.2 0.00 2.05
Conf-2 Anti, Extended 178.5 +1.85 N/A

| Conf-3 | Gauche, Non-H-Bonded | +68.1 | +3.50 | 3.41 |

Note: Data are hypothetical and for illustrative purposes.

This data immediately reveals that the hydrogen-bonded gauche conformer (Conf-1) is the most stable, lying significantly lower in free energy than the extended anti conformer (Conf-2).

Detailed Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a practical, step-by-step methodology for conducting the conformational analysis on the (2R, 3R)-isomer using a typical quantum chemistry package like Gaussian.

Protocol: Conformational Analysis of (2R, 3R)-3-(Piperidin-1-yl)butan-2-ol

  • Structure Preparation:

    • Using a molecular editor (e.g., Avogadro, GaussView), build the (2R, 3R)-isomer of 3-(Piperidin-1-yl)butan-2-ol. Ensure the piperidine ring is in a chair conformation with the substituent equatorial.

    • Perform a quick geometry optimization using a universal force field (UFF) within the editor. Save the coordinates as a .xyz or .mol file.

  • Conformational Search (Scripted Approach):

    • Use a script (e.g., Python with RDKit) to systematically rotate the O-C2-C3-N dihedral angle in 30° increments.

    • For each increment, perform a constrained molecular mechanics optimization (e.g., using the MMFF94 force field) where the dihedral is fixed, but all other degrees of freedom are allowed to relax.

    • Follow this with an unconstrained MM optimization for each structure to find the nearest local minimum.

    • Collect all unique resulting conformers and rank them by their MM energy.

  • DFT Optimization:

    • Select the unique conformers from the MM search that are within ~10 kcal/mol of the MM global minimum.

    • For each selected conformer, create an input file for a DFT calculation.

    • Command Line (Gaussian):

    • Causality: The opt keyword requests a geometry optimization. wb97xd/def2svp specifies our chosen dispersion-corrected functional and basis set. scrf=(pcm,solvent=water) applies the implicit water solvation model.

  • Frequency Calculation and Verification:

    • Using the optimized coordinates from the previous step (from the .chk file), perform a frequency calculation at the same level of theory.

    • Command Line (Gaussian):

    • Verification: Check the output file to ensure there are no imaginary frequencies, confirming a true minimum. Extract the "Sum of electronic and thermal Free Energies" for each conformer.

  • Final Analysis:

    • Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the lowest-energy conformer (the global minimum).

    • Analyze the key geometric parameters (dihedral angles, hydrogen bond distances) for each stable conformer to understand the structural features that lead to stability.

Conclusion

The conformational preference of 3-(Piperidin-1-yl)butan-2-ol is a complex interplay between the steric demands of its constituent parts and the stabilizing influence of intramolecular hydrogen bonding. A carefully designed theoretical workflow, moving from broad molecular mechanics searches to high-accuracy DFT refinement, is essential to unravel this landscape. The evidence from analogous systems strongly suggests that gauche conformers stabilized by a robust O-H···N hydrogen bond will represent the most populated states at equilibrium.[1][5] The precise energetics and geometries, which differ for the erythro and threo diastereomers, can be reliably predicted using the protocols outlined in this guide. This fundamental knowledge is invaluable for any further research, whether it involves rational drug design, reaction mechanism elucidation, or spectroscopic characterization.

References

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

  • 2-Butanol. Wikipedia. Available at: [Link]

  • Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. ACS Publications. Available at: [Link]

  • Aminoalcohols' Conformation. Frontiers. Available at: [Link]

  • Conformation of Butane. Chemistry LibreTexts. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. Available at: [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. Available at: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]

  • 3-Butyn-2-ol | C4H6O. PubChem. Available at: [Link]

  • Conformational analysis of Butane-2,3-diol. YouTube. Available at: [Link]

  • Effect of substitution group on intramolecular hydrogen bond of amino alcohols from Raman spectroscopy. SPIE Digital Library. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC - NIH. Available at: [Link]

  • Piperidine derivatives scope of this review. ResearchGate. Available at: [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC - NIH. Available at: [Link]

  • Piperidine. Wikipedia. Available at: [Link]

  • Conformational Isomerism of Butane. YouTube. Available at: [Link]

  • The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Model Answer. Science Skool! Available at: [Link]

  • Conformational analysis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Intramolecular Hydrogen Bonding and Intermolecular Association of Amino Alcohols. RSC Publishing. Available at: [Link]

  • What are the Isomers of Butanol? GCSE Science. Available at: [Link]

  • Conformational analysis of n butane. Slideshare. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"protocols for the N-alkylation of piperidine with 3-chlorobutan-2-ol"

An in-depth guide to the N-alkylation of piperidine with 3-chlorobutan-2-ol, presenting detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry. Introduction: The Significance of...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the N-alkylation of piperidine with 3-chlorobutan-2-ol, presenting detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of N-Alkyl Piperidines

The saturated N-alkyl piperidine scaffold is a cornerstone in modern pharmacology, recognized as a "privileged structural motif" due to its frequent appearance in FDA-approved drugs and bioactive natural products.[1] The strategic functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and conformational rigidity. These modifications are critical for optimizing pharmacological profiles, including receptor affinity, selectivity, and pharmacokinetic properties like absorption and metabolism.[2]

The N-alkylation of piperidine with 3-chlorobutan-2-ol serves as an exemplary transformation, yielding a substituted piperidine with a chiral hydroxyalkyl side chain. This moiety introduces hydrogen bond donors and acceptors, as well as stereochemical complexity, which can be pivotal for specific molecular interactions with biological targets. This guide provides a comprehensive overview of the underlying chemical principles and offers detailed, field-tested protocols for successfully executing this synthesis.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a secondary amine like piperidine with an alkyl halide is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[3] The reaction's success hinges on a clear understanding of the interplay between nucleophilicity, electrophilicity, and potential competing reaction pathways.

Core Mechanism: SN2 Pathway

The primary reaction involves the lone pair of electrons on the piperidine nitrogen atom acting as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 3-chlorobutan-2-ol.[3] This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond, proceeding through a pentavalent transition state.[3]

A critical component of this reaction is the inclusion of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting piperidine, forming a non-nucleophilic piperidinium salt and halting the reaction.[4] The base neutralizes this acid in situ, allowing the reaction to proceed to completion.[4]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Final Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Piperidine, Solvent, and Base (K2CO3 or DIPEA) Setup->Reagents Add_Halide 3. Add 3-chlorobutan-2-ol Reagents->Add_Halide Heat_Stir 4. Stir at Appropriate Temperature (RT or Reflux) Add_Halide->Heat_Stir Monitor 5. Monitor by TLC / LC-MS Heat_Stir->Monitor Quench 6. Cool & Quench/ Filter/Extract Monitor->Quench Reaction Complete Dry 7. Dry Organic Layer (e.g., Na2SO4) Quench->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Chroma 9. Silica Gel Chromatography Concentrate->Chroma Analyze 10. Characterize Pure Product (NMR, MS) Chroma->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-1-yl)butan-2-ol

Welcome to the technical support center for the synthesis of 3-(Piperidin-1-yl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Piperidin-1-yl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important piperidine derivative. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.

I. Overview of the Synthesis: Reductive Amination

The most common and efficient method for synthesizing 3-(Piperidin-1-yl)butan-2-ol is through the reductive amination of 3-hydroxybutan-2-one with piperidine. This reaction proceeds in two key steps:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of 3-hydroxybutan-2-one. This is typically acid-catalyzed and results in the formation of an unstable carbinolamine intermediate, which then dehydrates to form a reactive iminium ion.

  • Reduction: A reducing agent is then used to reduce the iminium ion to the final stable amino alcohol product, 3-(Piperidin-1-yl)butan-2-ol.

The choice of reducing agent and the control of reaction conditions are critical for maximizing the yield and minimizing side products.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations grounded in chemical principles and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue and can stem from several factors. Let's break down the potential culprits and their remedies.

Possible Cause 1: Incomplete Iminium Ion Formation

The formation of the iminium ion is a reversible equilibrium-driven process. If the equilibrium is not shifted sufficiently towards the iminium ion, the subsequent reduction step will be inefficient.

  • Scientific Rationale: The dehydration of the carbinolamine intermediate to the iminium ion is acid-catalyzed. Insufficient acidity can slow down or stall this step. Conversely, excessively strong acidic conditions can protonate the piperidine, rendering it non-nucleophilic and hindering the initial attack on the carbonyl.

  • Solutions:

    • pH Optimization: The optimal pH for imine/iminium ion formation is typically mildly acidic, in the range of 4-6.[1] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.

    • Water Removal: The formation of the iminium ion releases a molecule of water. Removing this water as it is formed can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Possible Cause 2: Competing Reduction of the Starting Ketone

If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can directly reduce the starting 3-hydroxybutan-2-one to 2,3-butanediol, consuming the reactant and lowering the yield of the desired product.

  • Scientific Rationale: Sodium borohydride is a potent hydride donor capable of reducing both ketones and iminium ions.[1] The relative rates of these two reductions will determine the product distribution.

  • Solutions:

    • Staged Addition of the Reducing Agent: A common strategy is to first allow the iminium ion to form by stirring the 3-hydroxybutan-2-one and piperidine (with an acid catalyst) for a period of time before adding the sodium borohydride.[1][2] This ensures a higher concentration of the iminium ion for the reduction step.

    • Use of a Milder Reducing Agent: Consider using a more selective reducing agent that is less reactive towards ketones but still effectively reduces iminium ions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives for one-pot reductive aminations because they are more stable at the mildly acidic pH required for iminium ion formation and are less likely to reduce the starting ketone.[1]

Possible Cause 3: Suboptimal Reaction Temperature

Temperature plays a crucial role in reaction kinetics.

  • Scientific Rationale: While heating can accelerate the rate of iminium ion formation, it can also promote side reactions or degradation of the product. The reduction step is typically exothermic and should be controlled.

  • Solutions:

    • Iminium Formation: Conduct the initial iminium ion formation at room temperature or with gentle warming (e.g., 40-50 °C) to facilitate the reaction without causing degradation.

    • Reduction Step: Add the reducing agent at a lower temperature (e.g., 0-5 °C) to control the exotherm and then allow the reaction to slowly warm to room temperature.

Experimental Workflow for Yield Optimization:

Caption: Decision workflow for troubleshooting low reaction yield.

Q2: I am observing a significant amount of an unknown byproduct in my reaction mixture. How can I identify and minimize it?

The presence of byproducts is a common challenge. The most likely byproduct in this synthesis is 2,3-butanediol, resulting from the direct reduction of the starting ketone.

Identification of 2,3-Butanediol:

  • TLC Analysis: 2,3-butanediol is more polar than the starting ketone and the final product. It will have a lower Rf value on a silica gel TLC plate.

  • GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent tool for identifying volatile byproducts. The mass spectrum of 2,3-butanediol will show a characteristic fragmentation pattern.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy of the crude reaction mixture can reveal the presence of 2,3-butanediol by its characteristic signals.

Minimizing 2,3-Butanediol Formation:

The strategies to minimize this byproduct are the same as those for improving the yield by preventing the competing reduction of the starting ketone:

  • Staged addition of the reducing agent.

  • Use of a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.

Other Potential Byproducts:

While less common, other side reactions can occur:

  • Aldol Condensation: Under basic conditions, 3-hydroxybutan-2-one can undergo self-condensation. This is less likely under the mildly acidic conditions of reductive amination.

  • Over-alkylation: This is not a concern when using a secondary amine like piperidine.

Q3: What is the best way to monitor the progress of my reaction?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting materials (3-hydroxybutan-2-one and piperidine) and the appearance of the product.

    • Procedure: Spot the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). Visualize the spots using an appropriate stain, such as potassium permanganate or iodine. The product, being an amine, should be more polar than the starting ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to monitor the relative concentrations of reactants, products, and byproducts over time.

III. Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of 3-(Piperidin-1-yl)butan-2-ol via reductive amination?

Step-by-Step General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybutan-2-one (1.0 eq.) and piperidine (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to allow for the formation of the iminium ion. Monitor the reaction progress by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol.[3] Alternatively, vacuum distillation can be employed for purification.

Q2: What are the key safety precautions I should take during this synthesis?

  • Sodium Borohydride: Reacts with water and protic solvents to release hydrogen gas, which is flammable. Handle with care and quench the reaction slowly.

  • Piperidine: Is a flammable, corrosive, and toxic liquid. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Handle them in a fume hood.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The ¹H NMR spectrum should show characteristic signals for the piperidine ring protons, the methine proton adjacent to the hydroxyl group, and the methyl groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.[5][6]

  • Infrared (IR) Spectroscopy: Will show a broad absorption band for the O-H stretch of the alcohol group and C-N stretching vibrations.

  • Purity Analysis: Purity can be assessed by GC-MS or High-Performance Liquid Chromatography (HPLC).

Data Interpretation Table (Expected NMR and MS Data):

Analytical Technique Expected Observations for 3-(Piperidin-1-yl)butan-2-ol
¹H NMR Signals corresponding to the protons of the piperidine ring (typically in the range of 1.4-2.8 ppm), a multiplet for the CH-OH proton, a doublet for the methyl group adjacent to the CH-OH, and a singlet or multiplet for the other methyl group. The OH proton will be a broad singlet.
¹³C NMR Signals for the carbons of the piperidine ring, the carbon bearing the hydroxyl group (CH-OH), and the two methyl carbons.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺.

Q4: Can I use other reducing agents for this reaction?

Yes, several other reducing agents can be used, each with its own advantages and disadvantages.

Comparison of Common Reducing Agents for Reductive Amination:

Reducing Agent Advantages Disadvantages Recommended Use
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, requires careful temperature control.Best used in a two-step procedure where the iminium ion is pre-formed.
Sodium Cyanoborohydride (NaBH₃CN) More selective for iminium ions over ketones, stable in mildly acidic conditions.Toxic (releases HCN upon acidification).Good for one-pot reactions where selectivity is crucial.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, commercially available as a stable solid.More expensive than NaBH₄.Excellent for a wide range of substrates in one-pot reductive aminations.
Catalytic Hydrogenation (H₂/Pd-C) "Green" method, high yielding.Requires specialized equipment (hydrogenator), catalyst can be pyrophoric.Suitable for larger-scale synthesis where catalytic methods are preferred.

Workflow for Selecting a Reducing Agent:

Caption: Decision tree for selecting a suitable reducing agent.

IV. References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (URL not provided)

  • Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

  • Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica. (URL not provided)

  • Optimization of reaction conditions for 3-aminobutan-1-ol synthesis. Benchchem. (URL not provided)

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. (URL not provided)

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. ([Link])

  • Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. (URL not provided)

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. (URL not provided)

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. (URL not provided)

  • Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. ResearchGate. (URL not provided)

  • Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. ([Link])

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. Rasayan Journal of Chemistry. (URL not provided)

  • Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PubMed Central. (URL not provided)

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. (URL not provided)

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. ([Link])

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. ([Link])

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (URL not provided)

  • Reductive Amination. Chemistry Steps. ([Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (URL not provided)

  • Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics. ResearchGate. (URL not provided)

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. ResearchGate. (URL not provided)

  • Reductive Amination. Wordpress. ([Link])

  • Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. Eur J Pharm Sci. ([Link])

  • OCR, A Level Chemistry, 2022, H432/02 Synthesis and analytical techniques. Part B. (URL not provided)

Sources

Optimization

Technical Support Center: Optimization of Chromatographic Separation for 3-(Piperidin-1-yl)butan-2-ol Isomers

Welcome to the technical support center for the chromatographic separation of 3-(Piperidin-1-yl)butan-2-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3-(Piperidin-1-yl)butan-2-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the complex separation of these chiral compounds. The piperidine moiety is a significant fragment in pharmaceutical design, making the precise separation of its isomers critical for drug efficacy and safety.[1][2]

3-(Piperidin-1-yl)butan-2-ol possesses two chiral centers, leading to the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these enantiomeric and diastereomeric pairs presents a significant analytical challenge. This guide provides practical, field-tested advice to overcome common hurdles in method development and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic separation of 3-(Piperidin-1-yl)butan-2-ol isomers.

Issue 1: Poor Resolution Between Enantiomeric Pairs

Question: I am observing good separation between the diastereomers, but the enantiomers are co-eluting or poorly resolved. What are the likely causes and how can I improve the enantioseparation?

Answer:

Poor enantiomeric resolution is a common challenge. The primary cause is an inadequate chiral recognition mechanism between the analyte and the chiral stationary phase (CSP).

Probable Causes & Solutions:

  • Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations.[3] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often the first choice for their broad applicability.[3]

    • Solution: Screen a variety of CSPs with different chiral selectors. For basic compounds like 3-(Piperidin-1-yl)butan-2-ol, consider columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings.

  • Incorrect Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Solution:

      • Mobile Phase Modifiers: For normal-phase chromatography (the most common mode for chiral separations), the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are critical. Systematically vary the alcohol percentage.

      • Acidic/Basic Additives: The basic nature of the piperidine group can lead to strong interactions with the stationary phase, causing peak tailing and poor resolution. Adding a small amount of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase can improve peak shape and selectivity.[4] Conversely, an acidic additive might be necessary in some cases to protonate the amine and achieve a different interaction mechanism.[5] The ability to tune chiral selectivity with mobile phase modifiers is a powerful tool.[5]

  • Temperature Effects: Column temperature can significantly impact chiral recognition.

    • Solution: Experiment with different column temperatures. Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Issue 2: Peak Tailing of All Isomers

Question: All four of my isomer peaks are exhibiting significant tailing. What could be causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like 3-(Piperidin-1-yl)butan-2-ol is frequently observed and can compromise resolution and quantification.[6][7]

Probable Causes & Solutions:

  • Secondary Interactions with Silica: The basic piperidine nitrogen can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase, leading to tailing.

    • Solution:

      • Mobile Phase Additives: Add a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1-0.5% is a common and effective choice to saturate the active sites on the stationary phase.[4]

      • Column Choice: Consider using a CSP that is specifically end-capped or based on a polymer to minimize silanol interactions.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[6]

    • Solution:

      • Column Washing: Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.

      • Reverse Flushing: If the manufacturer's instructions permit, reverse the column and flush it to dislodge particulates from the inlet frit.[6]

      • Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample.

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases of strong analyte-stationary phase interactions, it can manifest as tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

Issue 3: Irreproducible Retention Times and Resolution

Question: My retention times and the resolution between the isomers are shifting between injections and from day to day. What is causing this instability?

Answer:

Irreproducible results point to a lack of system equilibrium or changes in the mobile phase or column condition.

Probable Causes & Solutions:

  • Insufficient Column Equilibration: Chiral separations, especially with mobile phase additives, can require extended equilibration times.

    • Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes before the first injection. When changing mobile phase composition, a longer equilibration time is necessary.

  • Mobile Phase Volatility and Composition Change: The organic solvents used in normal-phase chromatography are volatile.

    • Solution:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily.

      • Solvent Inlet Filters: Use solvent inlet filters with check valves to minimize evaporation.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and chromatographic selectivity.

    • Solution: Use a column oven to maintain a constant temperature.

  • "Memory Effects" of Additives: Some additives can be strongly retained by the stationary phase and affect subsequent analyses even after changing the mobile phase.[5]

    • Solution: When changing from a mobile phase with an additive to one without, dedicate a significant amount of time to flushing the column with an intermediate solvent like isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for separating the four isomers of 3-(Piperidin-1-yl)butan-2-ol?

A1: A systematic screening approach is recommended.

Recommended Starting Conditions:

ParameterHPLC (Normal Phase)SFC
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)Polysaccharide-based or specialized SFC chiral columns
Mobile Phase Hexane/Ethanol (90/10 v/v) + 0.1% DEACO2/Methanol (80/20 v/v) + 0.2% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 220 nmUV at 220 nm

This table provides a robust starting point. From here, you can optimize the separation by adjusting the alcohol percentage, the type of alcohol (e.g., ethanol vs. isopropanol), and the concentration of the basic additive.

Q2: Should I use HPLC or SFC for this separation? What are the advantages of each?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[3]

  • HPLC (Normal Phase): This is the most established and widely used technique for chiral separations. It offers a wide range of commercially available chiral stationary phases.[3]

    • Advantages: Robust, well-understood, and a vast library of existing applications.

  • SFC: This technique is gaining popularity for chiral separations due to its speed and reduced solvent consumption.

    • Advantages: Faster separations, lower backpressure allowing for higher flow rates, and "greener" due to the use of CO2 as the primary mobile phase. SFC can sometimes offer unique selectivity compared to HPLC.[8]

The choice between HPLC and SFC may depend on available instrumentation and the specific separation challenge. It is often beneficial to screen on both platforms.

Q3: How do I choose between different polysaccharide-based chiral columns?

A3: While both amylose and cellulose-based columns are excellent for chiral separations, they can offer different selectivities.

  • Amylose-based CSPs: Often provide good separation for a broad range of compounds and are a good first choice.

  • Cellulose-based CSPs: Can sometimes provide better resolution for compounds that are not well-separated on amylose phases.

The best approach is to have access to columns with both types of selectors for screening. The specific substitution pattern on the polysaccharide backbone also influences selectivity.

Q4: Can I separate the diastereomers on a non-chiral column first?

A4: Yes, it is often possible to separate the diastereomeric pairs ((2R,3S)/(2S,3R) from (2R,3R)/(2S,3S)) on a standard achiral column (e.g., C18 or silica).[9] You could then collect these two fractions and perform a second, chiral separation on each to resolve the enantiomers. This two-step approach can be useful for preparative-scale separations.

Experimental Workflow for Method Development

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Separation Goal (Baseline resolution of 4 isomers) Screen_CSP Screen Columns (Amylose vs. Cellulose CSPs) Start->Screen_CSP Screen_Mode Screen Mode (HPLC vs. SFC) Start->Screen_Mode Optimize_MP Optimize Mobile Phase (% Alcohol, Additive Type/Conc.) Screen_CSP->Optimize_MP Screen_Mode->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Method Validation (Robustness, Reproducibility) Optimize_Flow->Validate End Final Method Validate->End

Caption: A systematic workflow for chiral method development.

Troubleshooting Decision Tree

TroubleshootingTree cluster_resolution cluster_peakshape Start Problem Observed Poor_Res Poor Resolution? Start->Poor_Res Peak_Tailing Peak Tailing? Start->Peak_Tailing Enant_or_Diast Enantiomers or Diastereomers? Poor_Res->Enant_or_Diast Enant Enantiomers Enant_or_Diast->Enant Yes Diast Diastereomers Enant_or_Diast->Diast No Sol_Enant Change CSP Optimize Mobile Phase Additive Lower Temperature Enant->Sol_Enant Sol_Diast Change % Alcohol Try Different Alcohol Change CSP Diast->Sol_Diast All_Peaks All Peaks? Peak_Tailing->All_Peaks Sol_Tailing Add Basic Modifier (e.g., DEA) Check for Column Contamination All_Peaks->Sol_Tailing Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). sfera - Unife.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.).
  • Separation techniques in butanol production: Challenges and developments. (n.d.).
  • Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chrom
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022, December 28). PubMed Central.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkalids. (n.d.). HELDA - University of Helsinki.
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent.
  • Chiral HPLC Separ
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry.
  • Separation of 2-butanol from isobutanol by extractive distillation. (n.d.).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Chiral Technologies.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
  • Lipidomics by Supercritical Fluid Chrom
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • A process of method development: A chromatographic approach. (2010). Journal of Chemical and Pharmaceutical Research.
  • Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. (n.d.).
  • Chiral Separation of Several Flavanones by Liquid Chromatography. (n.d.).
  • Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. (n.d.). PMC - NIH.
  • Synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. (2021).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (n.d.).
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). J Zhejiang Univ-Sci A (Appl Phys & Eng).

Sources

Troubleshooting

Technical Support Center: Mitigating Impurities in the Large-Scale Production of 3-(Piperidin-1-yl)butan-2-ol

Welcome to the technical support center for the synthesis and purification of 3-(Piperidin-1-yl)butan-2-ol. This guide is designed for researchers, process chemists, and drug development professionals engaged in the larg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Piperidin-1-yl)butan-2-ol. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this key intermediate. Our focus is to provide practical, field-proven insights into identifying, controlling, and mitigating common impurities. The information herein is structured to address specific issues encountered during synthesis, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Synthesis Overview and Key Mechanistic Insights

The predominant and most scalable method for synthesizing 3-(Piperidin-1-yl)butan-2-ol is the reductive amination of a four-carbon ketone with piperidine.[1][2] This process typically involves the condensation of piperidine with a ketone like 3-hydroxy-2-butanone or butan-2-one to form a crucial iminium ion intermediate. This intermediate is then reduced in situ to yield the final product.

The control of impurities begins with a fundamental understanding of this pathway. The reaction is a delicate balance between iminium ion formation and its subsequent reduction. Any deviation in reaction parameters can favor side reactions, leading to a complex impurity profile.

G cluster_0 Core Reaction Pathway cluster_1 Common Impurity Pathways Ketone Butan-2-one / 3-Hydroxy-2-butanone Iminium Iminium Ion Intermediate Ketone->Iminium Condensation (+H+, -H2O) KetoneReduction Starting Ketone Reduction (e.g., Butan-2-ol) Ketone->KetoneReduction Non-selective Reducing Agent Piperidine Piperidine Piperidine->Iminium Product 3-(Piperidin-1-yl)butan-2-ol (Desired Product) Iminium->Product Reduction (e.g., NaBH(OAc)3) OverReduction Over-Reduction Impurity (Loss of -OH group) Iminium->OverReduction Harsh Reducing Conditions G start_node Low Purity Detected (Post-Synthesis) decision_1 High levels of Starting Materials? start_node->decision_1 Analyze GC-MS Data decision_node decision_node action_node action_node result_node result_node action_1 1. Verify Stoichiometry 2. Increase Reaction Time/Temp 3. Check Reducing Agent Potency decision_1->action_1 Yes decision_2 Major Peak with Mass = Product - 16 amu? decision_1->decision_2 No result_1 Optimized Process action_1->result_1 Re-run at lab scale action_2 1. Switch to Milder Reductant (e.g., NaBH(OAc)3) 2. Lower Reaction Temperature 3. Shorten Reaction Time decision_2->action_2 Yes (Over-reduction) decision_3 Poor Diastereomer Ratio? decision_2->decision_3 No action_2->result_1 action_3 1. Screen Solvents 2. Lower Reduction Temperature 3. Evaluate Bulkier Reductants decision_3->action_3 Yes action_4 1. Characterize Unknowns (MS/NMR) 2. Trace source (raw materials, side reactions) 3. Develop specific purge step (e.g., crystallization) decision_3->action_4 No (Other Impurities) action_3->result_1 action_4->result_1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(Piperidin-1-yl)butan-2-ol and Its Stereoisomers: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 3-(Piperidin-1-yl)butan-2-ol and its stereoisomers, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 3-(Piperidin-1-yl)butan-2-ol and its stereoisomers, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, stereochemistry, and potential pharmacological significance of these compounds, offering both theoretical insights and practical, field-proven experimental protocols. Our narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to provide a self-validating framework for your research.

Introduction: The Significance of Stereoisomerism in Drug Design

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1][2] 3-(Piperidin-1-yl)butan-2-ol, a vicinal amino alcohol, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, while identical in their atomic connectivity, can exhibit profound differences in their three-dimensional arrangement. This spatial variance is critical in pharmacology, as biological systems, being inherently chiral, often interact stereoselectively with drug molecules.[3] A specific stereoisomer may elicit the desired therapeutic effect, while another could be inactive or even contribute to undesirable side effects. Therefore, a thorough understanding and comparative analysis of these isomers are paramount for any drug development program.

Stereoisomers of 3-(Piperidin-1-yl)butan-2-ol

The four stereoisomers of 3-(Piperidin-1-yl)butan-2-ol can be categorized into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).

  • Enantiomeric Pair 1: (2R,3R)-3-(Piperidin-1-yl)butan-2-ol and (2S,3S)-3-(Piperidin-1-yl)butan-2-ol

  • Enantiomeric Pair 2: (2R,3S)-3-(Piperidin-1-yl)butan-2-ol and (2S,3R)-3-(Piperidin-1-yl)butan-2-ol

Diastereomeric relationships exist between any isomer from the first pair and any isomer from the second pair. These differences in stereochemistry lead to distinct physical, chemical, and biological properties.

Synthesis and Stereoselective Resolution

The synthesis of 3-(Piperidin-1-yl)butan-2-ol can be approached through several established routes for β-amino alcohols. A common strategy involves the aminolysis of an epoxide with piperidine. To achieve stereocontrol, a stereochemically pure epoxide can be used as the starting material.

Proposed Synthetic Pathway

A plausible and stereocontrolled synthesis of the four stereoisomers of 3-(Piperidin-1-yl)butan-2-ol can be conceptualized starting from the commercially available enantiomers of 2,3-butanediol.

G cluster_0 Synthesis of syn and anti Isomers cluster_1 Alternative Route for syn-Diastereomers Start (2R,3R)- or (2S,3S)-2,3-Butanediol Step1 Monotosylation Step2 Epoxide Formation (Intramolecular Williamson Ether Synthesis) Epoxide (2R,3R)- or (2S,3S)-2,3-Epoxybutane Step3 Nucleophilic Ring Opening with Piperidine Product_syn (2S,3R)- or (2R,3S)-3-(Piperidin-1-yl)butan-2-ol (anti-Diastereomers) Start_meso meso-2,3-Butanediol Step1_meso Monotosylation Step2_meso Epoxide Formation Epoxide_meso cis-2,3-Epoxybutane Step3_meso Nucleophilic Ring Opening with Piperidine Product_anti (2R,3R)- and (2S,3S)-3-(Piperidin-1-yl)butan-2-ol (syn-Diastereomers)

This approach allows for the preparation of diastereomerically enriched mixtures, which can then be separated.

Experimental Protocol: Chiral Resolution via HPLC

The separation of the synthesized stereoisomers is crucial for their individual characterization and biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Objective: To separate the four stereoisomers of 3-(Piperidin-1-yl)butan-2-ol.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, diethylamine)

  • Synthesized mixture of 3-(Piperidin-1-yl)butan-2-ol isomers

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.

  • Mobile Phase Optimization:

    • Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

    • To improve peak shape and resolution, add a small amount of an amine modifier, such as diethylamine (e.g., 0.1%). The amine competes with the basic analyte for active sites on the stationary phase, reducing peak tailing.

    • Systematically vary the ratio of hexane to isopropanol to optimize the separation factor (α) and resolution (Rs) between the stereoisomers.

  • Analysis:

    • Dissolve a small amount of the isomer mixture in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm, where the piperidine chromophore absorbs).

    • Identify the number of peaks and their retention times. A successful separation will yield four distinct peaks corresponding to the four stereoisomers.

G Sample Mixture of Stereoisomers Injector Injector Sample->Injector Pump HPLC Pump (Mobile Phase) Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Data Chromatogram (Separated Peaks) Detector->Data

Comparative Physicochemical and Spectroscopic Analysis

The different spatial arrangements of the functional groups in the stereoisomers of 3-(Piperidin-1-yl)butan-2-ol are expected to result in distinct physicochemical properties and spectroscopic signatures.

Physicochemical Properties (Predicted)
PropertyEnantiomers (e.g., 2R,3R vs. 2S,3S)Diastereomers (e.g., 2R,3R vs. 2R,3S)
Melting Point IdenticalDifferent
Boiling Point IdenticalDifferent
Solubility (in achiral solvents) IdenticalDifferent
Specific Rotation Equal in magnitude, opposite in signDifferent

This table presents expected trends based on the principles of stereochemistry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for distinguishing between diastereomers. While the ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, those of diastereomers will differ.

  • ¹H NMR: The chemical shifts and coupling constants of the protons, particularly those on the chiral carbons (C2 and C3) and adjacent carbons, are expected to be different for diastereomers. For instance, the coupling constant between the protons on C2 and C3 (JH2-H3) will likely vary between the syn ((2R,3R)/(2S,3S)) and anti ((2R,3S)/(2S,3R)) diastereomers due to different dihedral angles, as predicted by the Karplus equation.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially the chiral carbons, will also differ between diastereomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the relative stereochemistry (syn or anti). For the syn isomer, a through-space correlation (NOE) might be observed between the methyl group at C4 and the proton on the hydroxyl-bearing carbon (C2), whereas this would be absent or weaker in the anti isomer.

Infrared (IR) Spectroscopy:

The IR spectra of all stereoisomers will show characteristic absorptions for the O-H and C-N bonds. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed between diastereomers due to differences in their vibrational modes.

Mass Spectrometry (MS):

The mass spectra of all stereoisomers are expected to be identical, as they have the same molecular weight and will likely fragment in a similar manner under standard ionization conditions.

Comparative Pharmacological Activity

The stereochemistry of 3-(Piperidin-1-yl)butan-2-ol is anticipated to have a profound impact on its biological activity. The differential spatial orientation of the hydroxyl and piperidinyl groups will lead to varying affinities and efficacies at biological targets.

Hypothetical Pharmacological Profile

Given the prevalence of piperidine-containing compounds in neuropharmacology, it is plausible that the isomers of 3-(Piperidin-1-yl)butan-2-ol could interact with various receptors, ion channels, or enzymes in the central nervous system.

G

Experimental Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of each stereoisomer of 3-(Piperidin-1-yl)butan-2-ol to a specific receptor (e.g., a G-protein coupled receptor, GPCR).

Materials:

  • Purified cell membranes expressing the target receptor.

  • A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand).

  • The four purified stereoisomers of 3-(Piperidin-1-yl)butan-2-ol.

  • Scintillation counter and vials.

  • Assay buffer and filtration apparatus.

Methodology:

  • Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of one of the stereoisomers.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test isomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) for each isomer using the Cheng-Prusoff equation.

  • Comparison: Compare the Kᵢ values of the four stereoisomers. A lower Kᵢ value indicates a higher binding affinity for the receptor.

Conclusion and Future Directions

The key takeaway for researchers is the critical importance of stereochemistry in drug discovery. The subtle yet significant differences between stereoisomers can be the determining factor in the efficacy and safety of a potential therapeutic agent. Future research should focus on the actual synthesis and isolation of the four stereoisomers of 3-(Piperidin-1-yl)butan-2-ol to validate the predicted differences in their properties and to uncover their true pharmacological potential. Such studies will undoubtedly contribute valuable knowledge to the field of medicinal chemistry and aid in the design of more selective and effective piperidine-based therapeutics.

References

  • Karjalainen, O. K., & Koskinen, A. M. P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4311–4326. [Link]

  • Vedejs, E., & Wang, G. (2009). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic letters, 11(5), 1059–1061. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • National Center for Biotechnology Information (n.d.). 1-(Piperidin-1-YL)butan-2-OL. PubChem. Retrieved January 26, 2026, from [Link].

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1997). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Aldrichimica Acta, 30(1), 3-12.
  • Rubiralta, M., Giralt, E., & Diez, A. (1991).
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Piperidin-1-yl)butan-2-ol

Abstract The robust quantification of pharmaceutical compounds is the bedrock of drug development, ensuring safety, efficacy, and quality.[1][2][3] This guide provides an in-depth comparison and cross-validation protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of pharmaceutical compounds is the bedrock of drug development, ensuring safety, efficacy, and quality.[1][2][3] This guide provides an in-depth comparison and cross-validation protocol for two orthogonal analytical methods for the chiral compound 3-(Piperidin-1-yl)butan-2-ol, a representative piperidine-containing structure. We will explore a Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices, the establishment of self-validating protocols, and the statistical analysis essential for a successful cross-validation study, all grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5]

Introduction: The Analyte and the Imperative for Rigorous Validation

3-(Piperidin-1-yl)butan-2-ol is a chiral secondary amino alcohol. Its structure, featuring a stereocenter and a basic piperidine nitrogen, presents unique analytical challenges, including the need for enantiomeric separation and potential for chromatographic peak tailing. In a pharmaceutical context, such a molecule could be an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity. Accurate and precise measurement is therefore non-negotiable.

Analytical method development is the process of creating a procedure to identify and quantify a substance.[1] Method validation provides documented evidence that this procedure is fit for its intended purpose.[2][5] Cross-validation takes this a step further; it is a formal process to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable results.[6] This is critical when, for example, a method is transferred between labs, or when a high-throughput screening method (e.g., HPLC-UV) needs to be benchmarked against a more definitive, structurally informative method (e.g., GC-MS).[7]

This guide will compare two fundamentally different, or "orthogonal," methods to provide a comprehensive analytical picture.

  • Method A: Chiral HPLC-UV. A workhorse technique in pharmaceutical analysis, ideal for quantifying enantiomers in a routine quality control (QC) environment.

  • Method B: GC-MS. A highly specific method that provides mass-to-charge ratio data, offering definitive identification and quantification, particularly valuable for impurity profiling and structural confirmation.

Foundational Pillar: Individual Method Validation

Before any comparison can be made, each method must be independently validated to prove its suitability.[4] The validation process is a holistic examination of a method's performance characteristics as defined by ICH guideline Q2(R2).[5][6][8]

G cluster_dev Method Development cluster_val Method Validation Protocol (ICH Q2) cluster_report Outcome Dev Define Analytical Target Profile (ATP) Spec Specificity & Selectivity Dev->Spec Establishes Parameters Lin Linearity & Range Dev->Lin Establishes Parameters Acc Accuracy (Recovery) Dev->Acc Establishes Parameters Prec Precision (Repeatability & Intermediate) Dev->Prec Establishes Parameters LoQ LOD & LOQ Dev->LoQ Establishes Parameters Robust Robustness Dev->Robust Establishes Parameters Report Validation Report: Method is Fit for Purpose Spec->Report Generates Data For Lin->Report Generates Data For Acc->Report Generates Data For Prec->Report Generates Data For LoQ->Report Generates Data For Robust->Report Generates Data For

Caption: General workflow for single analytical method validation.

Method A: Chiral High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is chosen for its proficiency in separating non-volatile and thermally labile compounds. A chiral stationary phase (CSP) is mandatory to resolve the enantiomers of 3-(Piperidin-1-yl)butan-2-ol, which is critical as stereoisomers can have vastly different pharmacological activities. UV detection is a robust, cost-effective choice for routine quantification when the analyte possesses a suitable chromophore.

Experimental Protocol: Validation of Chiral HPLC-UV

  • Chromatographic System:

    • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: n-Hexane:Ethanol (70:30, v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm.[9]

    • Injection Volume: 10 µL.

  • Validation Procedures:

    • Specificity: Analyze blank solvent, a placebo sample (matrix without analyte), and a sample spiked with the analyte and potential impurities. The analyte peak should be free from interference at its retention time.

    • Linearity: Prepare a minimum of five concentrations of 3-(Piperidin-1-yl)butan-2-ol reference standard across a range of 50% to 150% of the target concentration. Plot the peak area against concentration and perform a linear regression analysis.

    • Accuracy (Recovery): Analyze samples of a known concentration (e.g., 80%, 100%, 120% of the target) in triplicate. Calculate the percentage recovery for each level.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision, typically established where the signal-to-noise ratio is approximately 10:1.

    • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is selected as an orthogonal technique due to its different separation principle (volatility and partitioning) and highly specific detection method (mass spectrometry).[10] MS provides mass fragmentation patterns that offer unambiguous identification of the analyte, distinguishing it from co-eluting impurities.[11][12] Due to the polar -OH and -NH groups, derivatization (e.g., silylation) is often necessary to increase volatility and improve peak shape for GC analysis.

Experimental Protocol: Validation of GC-MS

  • Sample Preparation (Derivatization):

    • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • Chromatographic System:

    • Column: 5% Phenyl Polymethylsiloxane fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

    • Injector: Splitless mode, 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.

  • Validation Procedures:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are assessed using the same principles as the HPLC method, but applied to the GC-MS workflow. For specificity, the full mass scan is used to confirm peak identity and purity.

The Apex: Cross-Validation of HPLC-UV and GC-MS

With both methods individually proven "fit for purpose," the cross-validation can commence. The objective is to statistically demonstrate their equivalence.[6] This is not merely about achieving a high correlation coefficient (R²), which can be misleading; it's about quantifying the bias and agreement between the two methods.[13][14]

G cluster_methods Individually Validated Methods cluster_exp Cross-Validation Experiment cluster_analysis Statistical Analysis cluster_outcome Conclusion M1 Method A (e.g., HPLC-UV) Samples Analyze a Set of Identical Samples (n ≥ 40, covering the range) M1->Samples M2 Method B (e.g., GC-MS) M2->Samples Deming Deming Regression (Accounts for error in both methods) Samples->Deming Paired Results BlandAltman Bland-Altman Plot (Visualizes bias and limits of agreement) Samples->BlandAltman Paired Results Conclusion Demonstrate Equivalence: Methods are Interchangeable Deming->Conclusion Evaluate Bias & Agreement BlandAltman->Conclusion Evaluate Bias & Agreement

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Head-to-Head Comparison
  • Sample Set: Prepare a minimum of 40, and preferably over 100, samples of 3-(Piperidin-1-yl)butan-2-ol.[13] These samples should span the entire validated range of the methods (e.g., 50% to 150% of the target concentration). Using real process samples, if available, is highly recommended to account for matrix effects.

  • Analysis: Each sample is divided into two aliquots. One aliquot is analyzed by the validated HPLC-UV method, and the other by the validated GC-MS method.

  • Data Collection: Record the quantitative result for each sample from both methods, creating a set of paired data points.

Statistical Analysis: Beyond the Correlation Coefficient

Simply plotting Method A vs. Method B and calculating a correlation coefficient is insufficient as it does not measure agreement.[13] We must use more appropriate statistical tools.

  • Deming Regression: This is a linear regression model that, unlike ordinary least squares, accounts for measurement errors in both the x and y variables (i.e., in both analytical methods).[15] The key outputs are the slope and intercept. For equivalent methods, the 95% confidence interval for the slope should contain 1.0, and the 95% confidence interval for the intercept should contain 0.

  • Bland-Altman Analysis: This analysis plots the difference between the paired measurements (Method A - Method B) against the average of the paired measurements ((Method A + Method B) / 2).[16][17] This plot visually exposes any systematic bias or trends in the differences. From this, we calculate:

    • Mean Difference (Bias): The average of all the differences. A value close to zero indicates low systematic bias between the methods.

    • Limits of Agreement (LoA): Calculated as the Mean Difference ± 1.96 * Standard Deviation of the differences. This range is expected to contain 95% of the differences between the two methods. These calculated limits must be compared against predefined acceptance criteria based on the analytical target.

Data Presentation and Interpretation

The results of the validation and cross-validation studies should be summarized clearly.

Table 1: Summary of Individual Method Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.9% - 101.1%98.0% - 102.0%
Precision (RSD)
- Repeatability0.45%0.62%≤ 1.0%
- Intermediate0.78%0.95%≤ 2.0%
LOQ (µg/mL) 0.440.50Sufficient for intended purpose
Specificity No interference observedNo interference observedPeak purity > 99%

Table 2: Summary of Cross-Validation Statistical Analysis

Statistical ParameterResultAcceptance CriterionInterpretation
Number of Samples (n) 50≥ 40Sufficient statistical power.
Deming Regression: Slope (95% CI) 1.01 (0.98 - 1.04)CI includes 1.0No significant proportional bias.
Deming Regression: Intercept (95% CI) -0.05 (-0.25 - 0.15)CI includes 0No significant constant bias.
Bland-Altman: Mean Bias (%) +0.75%± 2.0%Low systematic bias; GC-MS results are, on average, 0.75% lower than HPLC-UV.
Bland-Altman: Limits of Agreement (%) -2.5% to +4.0%± 5.0%95% of differences fall within an acceptable range.

Interpretation of Results: The data presented in Tables 1 and 2 provide strong evidence that both the HPLC-UV and GC-MS methods are independently valid and, more importantly, are analytically equivalent for the quantification of 3-(Piperidin-1-yl)butan-2-ol. The Deming regression shows no significant constant or proportional error, and the Bland-Altman analysis confirms that the small systematic bias and the random differences between the methods are well within clinically and regulatorily acceptable limits.

Conclusion

This guide has detailed the systematic process for the validation and subsequent cross-validation of two orthogonal analytical methods—Chiral HPLC-UV and GC-MS—for the analysis of 3-(Piperidin-1-yl)butan-2-ol. By grounding our protocols in the principles of causality and adhering to regulatory guidelines, we have established a self-validating system of analysis. The successful cross-validation, confirmed through appropriate statistical analysis like Deming regression and Bland-Altman plots, provides a high degree of confidence that these methods can be used interchangeably throughout the drug development lifecycle. This ensures consistent, reliable data, whether performing routine QC with HPLC or confirmatory analysis with GC-MS, ultimately safeguarding product quality and patient safety.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Library of Medicine. Retrieved from [Link]

  • Simundic, A. M. (n.d.). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Lab Manager. (2024, April 30). Introduction to Analytical Method Development and Validation. Retrieved from [Link]

  • Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistics for Laboratory Method Comparison Studies. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • Molecules. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Retrieved from [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Lab Manager. (2024, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Carstensen, B. (2011, September 28). Statistical Analysis of Method Comparison studies. Retrieved from [Link]

  • Brazilian Journal of Pharmaceutical Sciences. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Scielo. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Molecules. (2023, January 15). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. MDPI. Retrieved from [Link]

  • EDP Sciences. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine.
  • PubMed. (2022, July 5). Supercritical fluid chromatography for separation of chiral planar metallocenes. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • National Institutes of Health. (n.d.). Design, Analysis and Interpretation of Method-Comparison Studies. NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • GSC Online Press. (2024, March 15). Review on method development and validation for different pharmaceutical dosage form. Retrieved from [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 3-(Piperidin-1-yl)butan-2-ol

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral amino alcohols is a critical endeavor. 3-(Piperidin-1-yl)butan-2-ol, a vicinal amino alcohol, represents a val...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral amino alcohols is a critical endeavor. 3-(Piperidin-1-yl)butan-2-ol, a vicinal amino alcohol, represents a valuable building block in medicinal chemistry. Its structural motif is found in various pharmacologically active compounds. This guide provides an in-depth comparison of the two primary synthetic routes to this target molecule: reductive amination of an α-hydroxy ketone and nucleophilic ring-opening of an epoxide. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to inform your synthetic strategy.

Introduction to 3-(Piperidin-1-yl)butan-2-ol

The 3-(piperidin-1-yl)butan-2-ol scaffold features two adjacent stereocenters, making stereocontrol a paramount consideration in its synthesis. The relative and absolute stereochemistry of these centers can significantly influence the biological activity of downstream compounds. Therefore, the choice of synthetic route will largely depend on the desired stereoisomer and the availability of chiral starting materials or catalysts.

Route 1: Reductive Amination of 3-Hydroxy-2-butanone

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2]

Mechanistic Rationale

The synthesis of 3-(piperidin-1-yl)butan-2-ol via reductive amination commences with the reaction of 3-hydroxy-2-butanone and piperidine. The nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the ketone, leading to a hemiaminal intermediate. Subsequent dehydration furnishes an enamine, which is protonated to form an iminium ion. A reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final product.

The choice of reducing agent is critical to the success of this reaction. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting ketone is required to prevent the premature reduction of the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this purpose due to its mildness and tolerance to a wide range of functional groups.

Experimental Protocol

Materials:

  • 3-Hydroxy-2-butanone

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxy-2-butanone (1.0 eq) in anhydrous dichloromethane (DCM), add piperidine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(piperidin-1-yl)butan-2-ol.

Stereochemical Considerations

Starting with racemic 3-hydroxy-2-butanone will result in a mixture of diastereomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). The diastereoselectivity of the reduction of the iminium ion can be influenced by the steric bulk of the substituents. For a stereoselective synthesis, one could employ a chiral starting material, such as an enantiomerically pure 3-hydroxy-2-butanone, or utilize a chiral reducing agent or catalyst. A patent for the synthesis of a similar compound, (R)-3-aminobutanol, demonstrates that reacting a ketone with a chiral amine can induce diastereoselectivity, which can then be separated, followed by debenzylation to obtain the enantiopure product.[3]

G cluster_0 Reductive Amination Workflow 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Iminium_Ion Iminium Ion Intermediate 3-Hydroxy-2-butanone->Iminium_Ion Condensation Piperidine Piperidine Piperidine->Iminium_Ion Reduction Reduction (NaBH(OAc)₃) Iminium_Ion->Reduction Product 3-(Piperidin-1-yl)butan-2-ol Reduction->Product

Caption: Reductive Amination Workflow

Route 2: Nucleophilic Ring-Opening of 2,3-Epoxybutane

The ring-opening of epoxides with amines is a classic and efficient method for the synthesis of β-amino alcohols. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even with neutral amines like piperidine.

Mechanistic Rationale

The reaction proceeds via a backside nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbons of the 2,3-epoxybutane ring. This SN2-type reaction results in the opening of the epoxide and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from a protic solvent or during aqueous workup, affords the final amino alcohol product.

The regioselectivity of the ring-opening of unsymmetrical epoxides is a key consideration. In the case of 2,3-epoxybutane, which is symmetrical, the attack can occur at either of the two carbons of the epoxide ring, leading to the same product. For unsymmetrical epoxides under neutral or basic conditions, the nucleophile generally attacks the less sterically hindered carbon.[4]

Experimental Protocol

Materials:

  • 2,3-Epoxybutane (cis or trans isomer)

  • Piperidine

  • Ethanol or another suitable protic solvent

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube or a pressure vessel, dissolve 2,3-epoxybutane (1.0 eq) in ethanol.

  • Add piperidine (2.0-3.0 eq). The use of excess amine drives the reaction to completion.

  • Heat the mixture to 80-100 °C and maintain this temperature for 24-48 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, remove the solvent and excess piperidine under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining piperidine and ethanol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Stereochemical Considerations

The stereochemistry of the product is directly dictated by the stereochemistry of the starting epoxide and the SN2 mechanism of the ring-opening. The reaction is stereospecific. For example, the reaction of cis-2,3-epoxybutane with piperidine will yield the threo diastereomer ((2R,3S)- and (2S,3R)-3-(piperidin-1-yl)butan-2-ol), while the reaction of trans-2,3-epoxybutane will give the erythro diastereomer ((2R,3R)- and (2S,3S)-3-(piperidin-1-yl)butan-2-ol). This allows for excellent control over the relative stereochemistry of the two stereocenters. To obtain an enantiomerically pure product, one must start with an enantiomerically pure epoxide.

G cluster_1 Epoxide Ring-Opening Workflow 2,3-Epoxybutane 2,3-Epoxybutane SN2_Attack Sₙ2 Attack 2,3-Epoxybutane->SN2_Attack Piperidine_Nucleophile Piperidine (Nucleophile) Piperidine_Nucleophile->SN2_Attack Alkoxide_Intermediate Alkoxide Intermediate SN2_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation Product_Epoxide 3-(Piperidin-1-yl)butan-2-ol Protonation->Product_Epoxide

Caption: Epoxide Ring-Opening Workflow

Comparative Analysis

FeatureReductive AminationEpoxide Ring-Opening
Starting Materials 3-Hydroxy-2-butanone, Piperidine2,3-Epoxybutane, Piperidine
Reaction Conditions Mild (0 °C to room temperature)Harsher (elevated temperature and pressure)
Stereocontrol Diastereoselectivity depends on substrate and reducing agent. Requires chiral starting material or catalyst for enantioselectivity.Stereospecific. Relative stereochemistry is controlled by the epoxide isomer. Requires chiral epoxide for enantioselectivity.
Yield Generally good to excellent.Can be variable, often requiring excess amine.
Atom Economy Good, main byproduct is from the reducing agent.Excellent, all atoms from the reactants are incorporated into the product.
Scalability Readily scalable.May require specialized equipment (pressure vessel) for large-scale synthesis.
Safety Considerations Sodium triacetoxyborohydride is a relatively safe reducing agent.Reactions at high temperatures and pressures require careful monitoring. Piperidine is a flammable and corrosive liquid.

Conclusion

Both reductive amination and epoxide ring-opening are viable and effective methods for the synthesis of 3-(piperidin-1-yl)butan-2-ol. The choice between the two routes will be guided by the specific requirements of the synthesis.

The reductive amination route offers the advantage of milder reaction conditions and is often more amenable to a wider range of substrates. However, achieving high stereoselectivity can be challenging and may necessitate the use of more expensive chiral starting materials or reagents.

The epoxide ring-opening route provides excellent control over the relative stereochemistry of the final product, which is directly determined by the stereochemistry of the starting epoxide. This stereospecificity is a significant advantage when a particular diastereomer is desired. The main drawbacks are the often harsher reaction conditions and the potential need for a pressure-rated reactor for larger-scale syntheses.

For researchers prioritizing stereocontrol and having access to the requisite stereochemically pure epoxides, the ring-opening strategy is often superior. Conversely, when operational simplicity and milder conditions are paramount, and if a mixture of diastereomers is acceptable or can be separated, reductive amination presents a highly attractive alternative.

References

Sources

Comparative

A Comparative In Silico Analysis of 3-(Piperidin-1-yl)butan-2-ol Stereoisomers: Guiding Early-Stage Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. This principle is particularly pronounced when considering stereoisomerism, where subtle differences in the three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "structure dictates function" is paramount. This principle is particularly pronounced when considering stereoisomerism, where subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in pharmacological activity, metabolic stability, and toxicity. For drug development professionals, an early and accurate assessment of the properties of individual stereoisomers is not just advantageous; it is critical to de-risking candidates and optimizing for success.

This guide presents a comprehensive in silico comparison of the four stereoisomers of 3-(Piperidin-1-yl)butan-2-ol, a chiral molecule with potential applications in medicinal chemistry. In the absence of extensive experimental data for each isomer, this report leverages a suite of validated computational tools to predict key physicochemical, pharmacokinetic, and toxicity profiles. By juxtaposing these predicted properties, we aim to provide researchers and scientists with a framework for prioritizing stereoisomers for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.

The core of this analysis rests on the understanding that while stereoisomers share the same molecular formula and connectivity, their distinct spatial arrangements can lead to differential interactions with chiral biological macromolecules like enzymes and receptors.[1][2][3] This can manifest as one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be inactive or even contribute to adverse effects (the distomer).[3] Consequently, a thorough characterization of all stereoisomers is a regulatory expectation and a scientific necessity.[4]

The Stereoisomers of 3-(Piperidin-1-yl)butan-2-ol

The molecule 3-(Piperidin-1-yl)butan-2-ol possesses two chiral centers, at the C2 and C3 positions of the butanol backbone. This gives rise to four possible stereoisomers:

  • (2R,3R)-3-(Piperidin-1-yl)butan-2-ol

  • (2S,3S)-3-(Piperidin-1-yl)butan-2-ol

  • (2R,3S)-3-(Piperidin-1-yl)butan-2-ol

  • (2S,3R)-3-(Piperidin-1-yl)butan-2-ol

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (and their respective enantiomers) is diastereomeric.

In Silico Comparative Analysis: A Multi-Tool Approach

To construct a comprehensive profile for each stereoisomer, we will employ a battery of well-established, freely accessible in silico tools: SwissADME, pkCSM, and ProTox-II. This multi-tool approach provides a more robust prediction by cross-validating results and leveraging the unique algorithms and training datasets of each platform.

Physicochemical Properties and Lipophilicity

Physicochemical properties are the bedrock of a drug's behavior, influencing its solubility, permeability, and ultimately, its bioavailability.[5][6] Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in this regard.

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Molecular Formula C9H19NOC9H19NOC9H19NOC9H19NO
Molecular Weight 157.26157.26157.26157.26
Predicted LogP (SwissADME) 1.851.851.851.85
Predicted LogP (pkCSM) 1.631.631.631.63
Predicted Water Solubility (LogS) (SwissADME) -2.45-2.45-2.45-2.45
Predicted Water Solubility (LogS) (pkCSM) -1.82-1.82-1.82-1.82
Topological Polar Surface Area (TPSA) (Ų) 23.4723.4723.4723.47

As anticipated, the predicted physicochemical properties for all four stereoisomers are identical. This is because the underlying algorithms for these predictions are primarily based on 2D structural features and atomic contributions, which do not differ between stereoisomers. However, it is crucial to recognize that in a biological context, the three-dimensional shape can influence properties like crystal packing and solvation, which in turn can affect solubility and other macroscopic properties.

Pharmacokinetics (ADME) Predictions

The journey of a drug through the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8][9] In silico ADME predictions are invaluable for flagging potential liabilities early in the discovery process.[9][10][11]

ADME Parameter(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Intestinal Absorption (Human) (% Absorbed) (pkCSM) 93.5%93.5%93.5%93.5%
Caco-2 Permeability (log Papp) (pkCSM) 0.980.980.980.98
Blood-Brain Barrier (BBB) Permeability (logBB) (pkCSM) -0.15-0.15-0.15-0.15
CYP2D6 Substrate (pkCSM) YesYesYesYes
CYP3A4 Substrate (pkCSM) YesYesYesYes
Total Clearance (log(ml/min/kg)) (pkCSM) 0.450.450.450.45

Similar to the physicochemical properties, the standard 2D-QSAR models used by these predictors do not differentiate between the stereoisomers for most ADME parameters. The predictions suggest that all four isomers are likely to have high intestinal absorption and moderate blood-brain barrier penetration. They are also predicted to be substrates for the major drug-metabolizing enzymes CYP2D6 and CYP3A4.

Expert Insight: While the 2D models predict identical ADME profiles, stereochemistry can play a significant role in metabolism. The specific orientation of atoms can influence how a molecule fits into the active site of a metabolizing enzyme, potentially leading to different rates of metabolism or the formation of different metabolites for each isomer. Therefore, these predictions should be viewed as a baseline, with the understanding that experimental validation is necessary to uncover any stereo-selective metabolism.

Toxicity Predictions

Toxicity is a major cause of drug attrition. In silico toxicology models can help to identify potential hazards and prioritize compounds for further safety assessment.[12]

Toxicity Endpoint(2R,3R)(2S,3S)(2R,3S)(2S,3R)
AMES Toxicity (pkCSM) Non-mutagenicNon-mutagenicNon-mutagenicNon-mutagenic
hERG I Inhibitor (pkCSM) NoNoNoNo
Hepatotoxicity (pkCSM) NoNoNoNo
Skin Sensitisation (pkCSM) NoNoNoNo
LD50 (rat, oral, mol/kg) (ProTox-II) 2.152.152.152.15
Toxicity Class (ProTox-II) 4444
Mutagenicity (ProTox-II) InactiveInactiveInactiveInactive
Carcinogenicity (ProTox-II) InactiveInactiveInactiveInactive

The toxicity predictions, again based on 2D structural fragments and properties, indicate a low likelihood of mutagenicity, carcinogenicity, hepatotoxicity, and hERG inhibition for all four isomers. The predicted oral LD50 in rats suggests a relatively low acute toxicity profile.

Experimental Protocols: A Step-by-Step In Silico Workflow

The following protocol outlines the methodology used to generate the in silico data presented in this guide. This workflow can be adapted for the preliminary assessment of other small molecules.

Step 1: Generation of Stereochemically Defined SMILES

  • Utilize a chemical drawing software such as MarvinSketch or a free online tool like MolView to draw the structure of 3-(Piperidin-1-yl)butan-2-ol.

  • Define the stereochemistry at the C2 and C3 positions for each of the four isomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)) using wedge and dash bonds.

  • Export the structure of each isomer in the isomeric SMILES format.

SMILES Strings for the Isomers:

  • (2R,3R): CO">C@HN1CCCCC1

  • (2S,3S): CO">C@@HN1CCCCC1

  • (2R,3S): CO">C@@HN1CCCCC1

  • (2S,3R): CO">C@HN1CCCCC1

Step 2: Physicochemical and Pharmacokinetic Prediction with SwissADME

  • Navigate to the SwissADME web server.[10]

  • Paste the list of isomeric SMILES strings into the input box.

  • Click "Run" to initiate the calculations.

  • Record the predicted physicochemical properties, lipophilicity, water solubility, and pharmacokinetic parameters.

Step 3: Comprehensive ADMET Prediction with pkCSM

  • Access the pkCSM web server.[5]

  • Enter the isomeric SMILES string for each isomer individually.

  • Select all available ADMET prediction modules.

  • Submit the query and record the predicted values for absorption, distribution, metabolism, excretion, and toxicity.

Step 4: Toxicity Profile Assessment with ProTox-II

  • Go to the ProTox-II web server.

  • Input the isomeric SMILES string for each isomer.

  • Initiate the toxicity prediction.

  • Record the predicted LD50 value, toxicity class, and predictions for mutagenicity and carcinogenicity.

Caption: Interplay of Molecular Properties in Drug Discovery.

References

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • SwissADME. (n.d.). Retrieved January 25, 2026, from [Link]

  • Stereochemistry in Drug Action - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • EVALUATION OF IN SILICO MODEL PREDICTIONS FOR MAMMALIAN ACUTE ORAL TOXICITY AND REGULATORY APPLICATION IN PESTICIDE HAZARD AND RISK ASSESSMENT. (n.d.). Retrieved January 25, 2026, from [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Computational Intelligence Methods for ADMET Prediction. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) ADMET in silico modelling: Towards prediction paradise? (n.d.). Retrieved January 25, 2026, from [Link]

  • pkCSM. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Silico Models for Toxicity Prediction - YouTube. (2017, December 5). Retrieved January 25, 2026, from [Link]

  • Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools: Full article: Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. (n.d.). Retrieved January 25, 2026, from [Link]

  • Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. (n.d.). Retrieved January 25, 2026, from [Link]

  • ProTox-II. (n.d.). Retrieved January 25, 2026, from [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. Retrieved January 25, 2026, from [Link]

  • Computational methods in drug discovery. (2016, December 12). Retrieved January 25, 2026, from [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (n.d.). Retrieved January 25, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 25, 2026, from [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved January 25, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (n.d.). Arabian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. (n.d.). Retrieved January 25, 2026, from [Link]

  • 2,3-Butanediol. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Computational Methods Applied to Rational Drug Design. (n.d.). Retrieved January 25, 2026, from [Link]

  • In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products | Putra | Indonesian Journal of Pharmaceutical Science and Technology. (n.d.). Jurnal Universitas Padjadjaran. Retrieved January 25, 2026, from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • IN SILICO STUDY OF THE TOXICITY AND ANTIVIRAL ACTIVITY PREDICTION OF JAMBLANG (Syzygium cumini) LEAVES ESSENTIAL OIL AS ACE2 INHIBITOR. (n.d.). PharmacologyOnLine - SILAE. Retrieved January 25, 2026, from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Pharmacological Significance of Stereoisomerism. (n.d.). Retrieved January 25, 2026, from [Link]

  • (PDF) Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. (n.d.). Retrieved January 25, 2026, from [Link]

  • Computational methods in drug discovery. (2016, December 12). Retrieved January 25, 2026, from [Link]

  • Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Importance of Stereochemistry in Drug Design.pptx. (n.d.). Slideshare. Retrieved January 25, 2026, from [Link]

  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Computational Methods Applied to Rational Drug Design - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Development of New Stereoisomeric Drugs May 1992. (n.d.). FDA. Retrieved January 25, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-yl)butan-2-ol
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-yl)butan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.